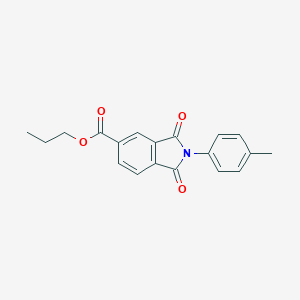

Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of 2-(4-Methylphenyl)propanal and 2-(4-Methylphenyl)propanoic acid , which are monoterpenoid and an alkaline decomposition product of azalomycin-B respectively .

Synthesis Analysis

While specific synthesis methods for the compound are not available, related compounds such as pinacol boronic esters have been synthesized using catalytic protodeboronation . Another related compound, 2-(4-methylsulfonyl phenyl) indole derivatives, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities .Applications De Recherche Scientifique

Polymer Synthesis and Properties

- Heat-Resistant Polymers: The compound has been used in the synthesis and characterization of unsaturated polyamide-imides, contributing to the development of heat-resistant polymers. These polymers exhibit high thermal stability and crosslinking capabilities, making them suitable for applications requiring durable materials (Maiti & Ray, 1983).

Monomer Synthesis and Polymerization

- Synthesis of Diacid Monomers and Poly (Ester-Imide)s: Research has involved the synthesis of new diacid monomers using derivatives of the compound for creating poly (ester-imide)s. These materials demonstrate excellent solubility and thermal stability, indicating their potential for various industrial applications (Kamel, Mutar, & Khlewee, 2019).

Gas Adsorption and Environmental Applications

- CO2/CH4 and CO2/N2 Selective Adsorption: A study on a novel porous Ba-MOF (Metal-Organic Framework) based on partial hydrolysates of the compound showed high separation selectivity for CO2/CH4 and CO2/N2. This indicates its potential use in environmental applications like CO2 capture from flue gas and natural gas (Wang et al., 2020).

Synthesis of Heterocyclic Derivatives

- Heterocyclic Derivative Syntheses: The compound has been involved in reactions under oxidative carbonylation conditions to yield various heterocyclic derivatives. These syntheses have potential applications in creating novel compounds with unique properties (Bacchi et al., 2005).

Mécanisme D'action

- This compound likely interacts with specific cellular components called receptors . Receptors can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets .

Target of Action

Mode of Action

If you have any additional context or specific data, feel free to share, and I’ll provide a more detailed analysis! 😊🔬

Propriétés

IUPAC Name |

propyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-3-10-24-19(23)13-6-9-15-16(11-13)18(22)20(17(15)21)14-7-4-12(2)5-8-14/h4-9,11H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCCHSASNFDWCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-iodo-6-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391393.png)

![4-Chloro-2-iodo-6-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391394.png)

![2-Bromo-4-chloro-6-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391397.png)

![N-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B391399.png)

![N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N'-(2,4-dinitro-phenyl)-hydrazin](/img/structure/B391400.png)

![2,6-dibromo-4-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B391401.png)

![2-Methoxybenzaldehyde [4-(4-morpholinyl)-6-(1-naphthylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391402.png)

![2,6-dibromo-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B391403.png)

![N-(4-bromobenzylidene)-N-[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amine](/img/structure/B391404.png)